molecular formula C10H15N3 B12931904 (1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine

(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine

Cat. No.: B12931904
M. Wt: 177.25 g/mol
InChI Key: UYNWAAIVSFUXAV-UHFFFAOYSA-N
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Description

(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrrolo[1,2-b]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of reactions to introduce the pyrrolo[1,2-b]pyrazole ring system. Key steps may include cyclization reactions, amination, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[1,2-b]pyrazole ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity that could be harnessed for therapeutic purposes.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine include other derivatives of pyrrolo[1,2-b]pyrazole and cyclopropylamines. Examples might be:

  • Pyrrolo[1,2-b]pyrazole derivatives with different substituents.
  • Cyclopropylamines with various functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H15N3/c11-7-10(3-4-10)9-6-8-2-1-5-13(8)12-9/h6H,1-5,7,11H2

InChI Key

UYNWAAIVSFUXAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C3(CC3)CN

Origin of Product

United States

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